N-(2,4-Dinitrophenyl)-5-methoxytryptamine
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Overview
Description
ML-23 is a melatonin analogue that has shown potential in the treatment and management of Parkinson’s disease. This compound has been studied for its efficacy in the 1-methyl-4-phenyl, 1,2,3,6 tetrahydropyridine model in the common marmoset, demonstrating significant remission from Parkinsonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-23 involves several steps, starting with the preparation of the core melatonin structure. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The process may involve multiple steps of oxidation, reduction, and substitution reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of ML-23 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ML-23 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of ML-23 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
ML-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying melatonin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of ML-23 involves its interaction with melatonin receptors in the brain. By binding to these receptors, ML-23 modulates the activity of various signaling pathways involved in the regulation of sleep, mood, and neuroprotection. The compound also influences the production of neurotransmitters such as dopamine, which plays a crucial role in the management of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound of ML-23, known for its role in regulating sleep-wake cycles.
Ramelteon: Another melatonin receptor agonist used for the treatment of insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for the treatment of depression.
Uniqueness of ML-23
ML-23 is unique in its ability to provide significant remission from Parkinsonism without causing a recurrence of symptoms upon withdrawal. This makes it a promising candidate for the long-term management of Parkinson’s disease .
Properties
CAS No. |
115007-18-6 |
---|---|
Molecular Formula |
C17H16N4O5 |
Molecular Weight |
356.33 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
InChI Key |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
115007-18-6 | |
Synonyms |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Origin of Product |
United States |
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